1,1,3,3-Tetraisopropildisiloxano

Descripción general

Descripción

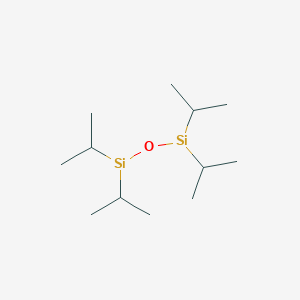

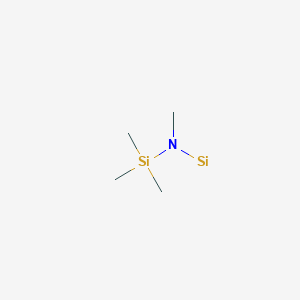

1,1,3,3-Tetraisopropyldisiloxane is a silicon-based compound that has been explored for its potential as a precursor for various siloxane-based materials. The compound has been utilized in the synthesis of ladder and cage silsesquioxanes, demonstrating its versatility in forming complex silicon-containing structures .

Synthesis Analysis

The synthesis of silsesquioxanes from 1,1,3,3-tetraisopropyldisiloxane has been reported, where it reacts with other siloxane precursors to yield cage and ladder structures. For instance, the reaction with 1,2,3,4-tetrahydroxycyclotetrasiloxane in pyridine resulted in the formation of complex siloxane structures with varying yields . Additionally, the synthesis of all four stereoisomers of a related compound, 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane, has been achieved, which further underscores the synthetic utility of these types of compounds .

Molecular Structure Analysis

The molecular structures of the synthesized siloxane compounds have been determined using X-ray crystallography. The crystal structures of the resulting compounds from the synthesis using 1,1,3,3-tetraisopropyldisiloxane as a starting material have been reported, revealing the configuration of the silicon atoms and the overall geometry of the molecules . The structures of the stereoisomers of the related cyclotetrasiloxane have also been elucidated, showing unique packing structures due to intermolecular hydrogen bonding .

Chemical Reactions Analysis

1,1,3,3-Tetraisopropyldisiloxane has been used in reactions with ribonucleosides and sugar derivatives, leading to products with silyl-protected hydroxy functions. The acid-catalyzed isomerization of the tetraisopropyldisiloxane-1,3-diyl group has been explored for the simultaneous protection of two secondary alcoholic functions . This demonstrates the compound's reactivity and potential as a protecting group in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 1,1,3,3-tetraisopropyldisiloxane have been investigated. For example, disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol synthesized from related compounds have shown solubility in common organic solvents and thermal stability, which could make them suitable as building blocks for ladder oligosilsesquioxanes . The polymerization behavior of a siloxane compound with a similar structure has been studied, revealing insights into the effects of catalyst concentration and steric hindrance on polymer yield and molecular weight .

Aplicaciones Científicas De Investigación

Protección de Funciones Hidroxilo en Nucleósidos

1,1,3,3-Tetraisopropildisiloxano: se utiliza como un agente sililante para la protección de funciones hidroxilo, específicamente los grupos 3′- y 5′-hidroxilo en ribonucleósidos . Esta protección es crucial durante la síntesis de análogos de nucleósidos y para prevenir reacciones no deseadas en estos sitios.

Análisis del Apareamiento de Bases en Nucleótidos

El compuesto juega un papel en el análisis del apareamiento de bases de Watson-Crick y Hoogstein en nucleótidos . Esto es esencial para comprender las interacciones moleculares y la estabilidad de las estructuras de ácidos nucleicos en la investigación genética.

Sistemas de Liberación Química de Ribavirina

En el ámbito de la química medicinal, This compound se emplea en la formación de sistemas de liberación química de ribavirina . Estos sistemas están diseñados para mejorar la administración y la eficacia de la ribavirina, un medicamento antiviral.

Reactivo de Grupo Protector para Compuestos Polihidroxílicos

El compuesto sirve como un reactivo de grupo protector para compuestos polihidroxílicos de cadena abierta . Esta aplicación es significativa en la química sintética donde se requieren reacciones selectivas en moléculas multifuncionales.

Preparación de Péptidos Cíclicos Bridados

This compound: está involucrado en la preparación de péptidos cíclicos bridados . Estos péptidos tienen aplicaciones en el descubrimiento y desarrollo de fármacos, particularmente en la creación de moléculas con mayor estabilidad y bioactividad.

Solubilidad y Compatibilidad

El compuesto es miscible con varios disolventes orgánicos como dimetilformamida, hexano, acetato de etilo, cloroformo y diclorometano . Sin embargo, es incompatible con agentes oxidantes fuertes y agua, lo cual es importante considerar en la planificación de la reacción.

Mecanismo De Acción

Target of Action

1,1,3,3-Tetraisopropyldisiloxane primarily targets hydroxyl groups in organic compounds . It is a silylating reagent, which means it is used to introduce silyl groups into other molecules .

Mode of Action

The compound interacts with its targets by protecting the hydroxyl groups in organic compounds . This is achieved through a process known as silylation, where the hydroxyl groups are replaced with silyl groups .

Biochemical Pathways

The primary biochemical pathway affected by 1,1,3,3-Tetraisopropyldisiloxane is the silylation of hydroxyl groups . This process alters the properties of the original molecule, often making it more non-polar and volatile . This can have downstream effects on the molecule’s reactivity and stability .

Pharmacokinetics

As a silylating agent, it is likely to be rapidly metabolized and excreted from the body . Its ADME properties would depend on the specific context of its use and the characteristics of the molecule it is silylating .

Result of Action

The result of 1,1,3,3-Tetraisopropyldisiloxane’s action is the protection of hydroxyl groups in organic compounds . This can have a variety of effects, depending on the specific compound being silylated . For example, it has been used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides .

Action Environment

The action of 1,1,3,3-Tetraisopropyldisiloxane can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . It is a moisture-sensitive compound, meaning it can react with water and other sources of moisture . Therefore, it should be stored and used under dry conditions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The role of 1,1,3,3-Tetraisopropyldisiloxane in biochemical reactions is primarily as a silylating reagent . It interacts with enzymes, proteins, and other biomolecules, particularly ribonucleosides . The nature of these interactions involves the protection of hydroxyl functions, which is crucial in the formation of ribavirin chemical delivery systems .

Molecular Mechanism

The molecular mechanism of action of 1,1,3,3-Tetraisopropyldisiloxane involves its role as a silylating reagent . It exerts its effects at the molecular level through binding interactions with biomolecules, particularly ribonucleosides . This leads to the protection of hydroxyl functions, which can influence enzyme activity and changes in gene expression .

Propiedades

InChI |

InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKVLVXXJRJNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)O[Si](C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90422616 | |

| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18043-71-5 | |

| Record name | 1,1,3,3-Tetraisopropyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)